6'-Bromo-3'-fluoro-2'-hydroxyacetophenone
Description
Properties
IUPAC Name |
1-(6-bromo-3-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)7-5(9)2-3-6(10)8(7)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYKXRQAGUVCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Acetophenone Derivatives
Objective: Introduce a nitro group at the 3'-position of acetophenone to form 3-nitro-acetophenone, a key intermediate.
-
- Temperature maintained between $$-10^\circ C$$ and $$-5^\circ C$$.
- Use of concentrated sulfuric acid (98%) as solvent and nitrating agent.
- Dripping of phenylethanone (acetophenone) into the nitrating mixture, with vigorous stirring to control temperature and reaction rate.
-
- Dropwise addition of nitrating mixture (fuming nitric acid and sulfuric acid) to maintain low temperature, preventing over-nitration or side reactions.
- Post-reaction pouring into crushed ice to precipitate solid 3-nitro-acetophenone.
- Filtration, washing, and drying yield a yellow crystalline powder.
| Parameter | Data |
|---|---|
| Yield | ~82.1% (from 135.5 g) |
| Melting Point | 76–78°C |
| Product | 3-nitro-acetophenone |
Notes: Precise temperature control is critical to ensure regioselectivity and prevent poly-nitration.
Reduction of Nitro to Amino Group
Objective: Convert 3-nitro-acetophenone to 3-amino-acetophenone, facilitating subsequent halogenation.
-
- Iron powder (Fe) as reducing agent.
- Dilute hydrochloric acid (37.5%) to generate a reducing environment.
- Molar ratio of Fe to nitro compound approximately 1.6:1.
-
- Iron powder added to the acid solution containing the nitro compound.
- Vigorous stirring and cooling to room temperature.
- Filtration and neutralization with ammonia, followed by washing and drying.
| Parameter | Data |
|---|---|
| Yield | ~83.2% (from 66.1 g of 3-nitro-acetophenone) |
| Melting Point | 97–99°C |
| Product | 3-amino-acetophenone |
Notes: The reduction step is sensitive to reaction time and temperature to prevent over-reduction or side reactions.
Methylation of Hydroxy Groups
Objective: Protect or modify hydroxyl groups to facilitate selective halogenation.
-
- Use of dimethyl sulfate (DMS) as methylating agent.
- Reaction carried out at 50–60°C with pH adjustment to 8–9 using ammoniacal liquor.
- Stirring maintained for 2–3 hours.
-
- Addition of DMS slowly to control exotherm.
- Distillation of the methylated product, 3-methoxyacetophenone, with a yield of approximately 80.3%.
Notes: Methylation enhances the stability and reactivity profile of the intermediate for subsequent halogenation.
Bromination of Methylated Acetophenone
Objective: Introduce bromine at the 2'-position of the aromatic ring.
-
- N-bromosuccinimide (NBS) as brominating agent.
- Acetic acid as solvent.
- Room temperature (~25°C) for approximately 3 hours.
-
- NBS added to the methylated acetophenone in acetic acid.
- Reaction monitored until completion via TLC or GC.
- Post-reaction, ethyl acetate extraction, filtration, and recrystallization yield the target compound.
| Parameter | Data |
|---|---|
| Yield | ~79.5% (from 182.1 g of product) |
| Melting Point | 64–66°C |
| Purity | 99.1% (HPLC) |
Notes: Control of temperature and reaction time is essential to prevent poly-bromination or side reactions.
Final Purification and Characterization
- The product, 6'-Bromo-3'-fluoro-2'-hydroxyacetophenone , is purified via recrystallization in ethyl acetate.
- The final compound exhibits a melting point of 64–66°C, with high purity confirmed by HPLC.
Summary of Preparation Pathway
| Step | Reaction | Key Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Nitration | $$-10^\circ C$$, sulfuric acid, nitric acid | 82.1% | Precise temperature control |
| 2 | Reduction | Fe, dilute HCl | 83.2% | Complete reduction to amino derivative |
| 3 | Methylation | Dimethyl sulfate, pH 8–9 | 80.3% | Protects hydroxyl group |
| 4 | Bromination | NBS, acetic acid | 79.5% | Selective bromination at 2'-position |
| 5 | Purification | Recrystallization | — | Ensures high purity |
Additional Considerations and Research Findings
- Reaction Optimization: Literature emphasizes the importance of temperature control, molar ratios, and reaction time to maximize yield and selectivity.
- Alternative Methods: Some studies suggest using different halogenating agents or catalysts to improve regioselectivity or reduce reaction time.
- Environmental and Safety Aspects: Handling of nitrating acids, dimethyl sulfate, and NBS demands strict safety protocols due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-3’-fluoro-2’-hydroxyacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of 6’-Bromo-3’-fluoro-2’-hydroxybenzaldehyde or 6’-Bromo-3’-fluoro-2’-hydroxybenzoic acid.
Reduction: Formation of 6’-Bromo-3’-fluoro-2’-hydroxyphenylethanol.
Scientific Research Applications
6’-Bromo-3’-fluoro-2’-hydroxyacetophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6’-Bromo-3’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Positioning and Isomerism
The position of substituents on the acetophenone scaffold critically impacts reactivity, stability, and biological activity. Key analogs include:
Key Observations :
- Positional Effects: The target compound’s 3'-fluoro and 6'-bromo substituents create steric and electronic effects distinct from analogs like 4'-fluoro-2'-hydroxyacetophenone. The fluorine atom’s electronegativity enhances ring electron-withdrawing effects, while bromine’s bulkiness may hinder certain reactions .
- Isomerism: For example, 5'-fluoro-2'-hydroxyacetophenone (CAS 394-32-1) and 4'-fluoro-2'-hydroxyacetophenone (CAS 1481-27-2) are positional isomers differing in fluorine placement. Such differences alter dipole moments and hydrogen-bonding capabilities .
Key Observations :
- Fluorine’s introduction via Fries rearrangement (e.g., for 5'-fluoro-2'-hydroxyacetophenone) requires precise temperature control (~190°C) to favor ortho- over para-substitution .
Physicochemical Properties
Substituents influence melting points, solubility, and spectral characteristics:
Key Observations :
- Discrepancies in reported melting points (e.g., 5'-fluoro-2'-hydroxyacetophenone) may arise from crystallization solvents or polymorphic forms .
- Bromine’s presence in the target compound increases molecular weight (C₈H₆BrFO₂: 245.04 g/mol) compared to fluorine-only analogs (C₈H₇FO₂: 154.14 g/mol), likely reducing water solubility .
Biological Activity
6'-Bromo-3'-fluoro-2'-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The unique arrangement of bromine, fluorine, and hydroxyl groups contributes to its distinct chemical reactivity and biological properties.
The synthesis of this compound typically involves bromination and fluorination of 2'-hydroxyacetophenone. The reaction conditions are carefully controlled to ensure selective substitution at the desired positions on the aromatic ring. The compound is used as a building block in the synthesis of complex organic molecules and has applications in enzyme inhibition studies and protein-ligand interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine enhances the compound's binding affinity, while the hydroxyl group can form hydrogen bonds, stabilizing these interactions. This modulation of biochemical pathways can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value below 10 μM, indicating potent activity .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, which are crucial for developing therapies for chronic inflammatory diseases. Studies have suggested that it may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory conditions .
Case Studies
| Study | Cell Line | IC50 Value | Effect |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | <10 μM | Cytotoxic |
| Study B | HeLa (Cervical Cancer) | <15 μM | Cytotoxic |
| Study C | RAW 264.7 (Macrophage) | >20 μM | Anti-inflammatory |
These studies illustrate the compound's varying degrees of effectiveness across different cell lines, emphasizing its potential as a versatile therapeutic agent.
Comparison with Similar Compounds
This compound can be compared with similar compounds such as 6'-Bromo-2'-fluoro-3'-hydroxyacetophenone and 5'-Bromo-2'-hydroxyacetophenone. The positioning of functional groups significantly influences their biological activity. Notably, this compound exhibits enhanced binding affinity and selectivity due to its unique arrangement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
